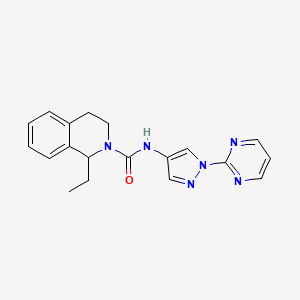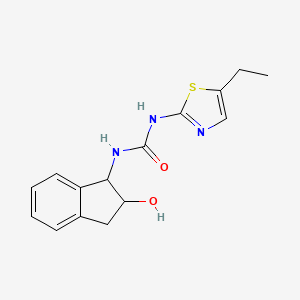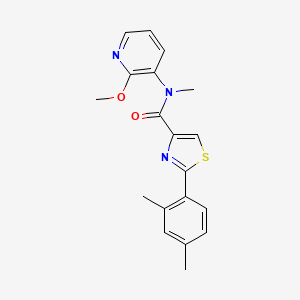![molecular formula C17H12ClFN4 B7663460 3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)
3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. This compound is also known by its chemical name, GNF-2, and is a selective inhibitor of TRPC6 channels.
作用機序
GNF-2 acts as a selective inhibitor of TRPC6 channels by binding to a specific site on the channel protein. This binding inhibits the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. The inhibition of TRPC6 channels by GNF-2 has been shown to have a variety of physiological effects such as reducing cell migration and proliferation, inducing apoptosis, and reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GNF-2 have been extensively studied in vitro and in vivo. In vitro studies have shown that GNF-2 inhibits the proliferation and migration of cancer cells, reduces inflammation, and induces apoptosis. In vivo studies have shown that GNF-2 has therapeutic potential in a number of diseases such as cancer, cardiovascular diseases, and renal diseases.
実験室実験の利点と制限
The advantages of using GNF-2 in lab experiments include its high potency and selectivity for TRPC6 channels, which allows for the specific inhibition of these channels without affecting other channels or proteins. The limitations of using GNF-2 in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
将来の方向性
There are a number of future directions for research on GNF-2. One potential direction is the development of more efficient and cost-effective synthesis methods for GNF-2. Another direction is the investigation of the potential therapeutic applications of GNF-2 in other diseases such as neurological disorders and autoimmune diseases. Additionally, the development of more selective inhibitors of TRPC6 channels based on the structure of GNF-2 could lead to the discovery of new drugs with therapeutic potential.
合成法
The synthesis of GNF-2 involves a series of chemical reactions that are complex and require expertise in organic chemistry. The starting materials for the synthesis include 2-chloropyrazine, 2-chlorobenzaldehyde, and 4-fluorobenzonitrile. The synthesis involves the use of reagents such as sodium hydride and 1,3-dimethylimidazolium chloride, and the reaction is carried out in a solvent such as dimethylformamide.
科学的研究の応用
GNF-2 has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. It has been found to be a potent inhibitor of TRPC6 channels, which are involved in a variety of physiological processes such as cell proliferation, migration, and differentiation. The inhibition of TRPC6 channels by GNF-2 has been shown to have therapeutic potential in a number of diseases such as cancer, cardiovascular diseases, and renal diseases.
特性
IUPAC Name |
3-[[[1-(2-chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4/c18-14-3-1-2-4-16(14)23-8-7-17(22-23)21-11-13-9-12(10-20)5-6-15(13)19/h1-9H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUWVZISVRBLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NCC3=C(C=CC(=C3)C#N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![4-Fluoro-3-[[[1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]amino]methyl]benzonitrile](/img/structure/B7663408.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)

![7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7663436.png)

![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)

![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-ethoxyaniline](/img/structure/B7663490.png)
![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)
